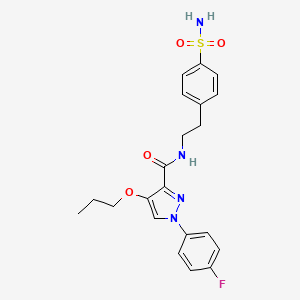

1-(4-fluorophenyl)-4-propoxy-N-(4-sulfamoylphenethyl)-1H-pyrazole-3-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-(4-fluorophenyl)-4-propoxy-N-(4-sulfamoylphenethyl)-1H-pyrazole-3-carboxamide is a synthetic compound that has gained interest in the scientific community due to its potential therapeutic applications. This compound is also known as TAK-915 and belongs to the pyrazole class of compounds.

Scientific Research Applications

Synthesis and Antiproliferative Activities

A series of pyrazole-sulfonamide derivatives were synthesized and tested for their antiproliferative activities against HeLa and C6 cell lines, revealing cell selective effects, especially against rat brain tumor cells (C6), with some derivatives showing broad-spectrum antitumor activities comparable to 5-fluorouracil and cisplatin (Mert et al., 2014).

Synthesis and Cytotoxic Evaluation of Pyrazole Analogues

3-(4-fluorophenyl)-4,5-dihydro-5-(3,4,5-trimethoxy/4-nitrophenyl)-N-(substituted-phenyl)pyrazole-1-carboxamide analogues were synthesized and evaluated for cytotoxicity against two breast cancer cell lines, with one derivative showing promising cytotoxicity comparable to the standard drug adriamycin against the MCF-7 cancer cell line (Ahsan et al., 2018).

Antimicrobial Activity of Novel Schiff Bases

Novel Schiff bases were synthesized using 2-Amino-5-(3-fluoro-4-methoxyphenyl)thiophene-3-carbonitrile and 1,3-Disubstituted pyrazole-4-carboxaldehydes derivatives, showing excellent in vitro antimicrobial activity against various strains, suggesting potential for developing new antimicrobial agents (Puthran et al., 2019).

Crystal Structures of Pyrazoline Derivatives

Two new pyrazoline derivatives were synthesized and their crystal structures were determined, revealing various intermolecular interactions that could influence their biological activity and potential applications in medicinal chemistry (Jasinski et al., 2012).

Synthesis and Anticancer Activity of Indeno[1, 2-c]pyrazole Derivatives

3-Substituted-N-aryl-6,7-dimethoxy-3a,4-dihydro-3H-indeno(1,2-c)pyrazole-2-carboxamide analogues were synthesized, showing significant anticancer activity on leukemia and SR cell lines, highlighting the therapeutic potential of such compounds (Ahsan, 2012).

Mechanism of Action

Target of Action

The primary targets of the compound 1-(4-fluorophenyl)-4-propoxy-N-(4-sulfamoylphenethyl)-1H-pyrazole-3-carboxamide are the human carbonic anhydrase (hCA) isoforms, specifically hCA IX and hCA XII . These isoforms have been identified as anticancer targets against solid hypoxic tumors .

Mode of Action

The compound this compound interacts with its targets, hCA IX and hCA XII, by inhibiting their activity . This inhibition results in a decrease in the growth of cancer cells, particularly in hypoxic conditions .

Biochemical Pathways

The compound this compound affects the carbonic anhydrase pathway . By inhibiting hCA IX and hCA XII, it disrupts the regulation of pH in cancer cells, which is crucial for tumor cell survival and proliferation .

Pharmacokinetics

It is suggested that the compound has good pharmacokinetic and physicochemical properties , which could potentially impact its bioavailability.

Result of Action

The molecular and cellular effects of the action of this compound include a significant increase in the percentage of apoptotic cells and a notable decrease in cell viability . This suggests that the compound induces apoptosis in cancer cells, leading to a reduction in tumor growth .

Action Environment

The efficacy and stability of this compound can be influenced by environmental factors such as oxygen levels. The compound has been shown to be particularly effective under hypoxic conditions, which are often found in solid tumors .

Biochemical Analysis

Biochemical Properties

The compound 1-(4-fluorophenyl)-4-propoxy-N-(4-sulfamoylphenethyl)-1H-pyrazole-3-carboxamide has been found to interact with a variety of enzymes and proteins. For instance, it has been shown to bind to Carbonic Anhydrase II, a key enzyme involved in maintaining pH balance within cells . The nature of this interaction is primarily through the formation of hydrogen bonds and hydrophobic interactions .

Cellular Effects

This compound influences cell function in several ways. It has been shown to affect cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The exact details of these interactions are still being studied.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, and may affect metabolic flux or metabolite levels .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are complex processes that involve various transporters and binding proteins .

Subcellular Localization

The subcellular localization of this compound and its effects on activity or function are areas of active research. Current studies are investigating any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

properties

IUPAC Name |

1-(4-fluorophenyl)-4-propoxy-N-[2-(4-sulfamoylphenyl)ethyl]pyrazole-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23FN4O4S/c1-2-13-30-19-14-26(17-7-5-16(22)6-8-17)25-20(19)21(27)24-12-11-15-3-9-18(10-4-15)31(23,28)29/h3-10,14H,2,11-13H2,1H3,(H,24,27)(H2,23,28,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOFNPYHWYTUKBX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=CN(N=C1C(=O)NCCC2=CC=C(C=C2)S(=O)(=O)N)C3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23FN4O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

446.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-{[1-(4-Ethylphenyl)-5-oxopyrrolidin-3-yl]carbonyl}piperidine-4-carboxylic acid](/img/structure/B2583764.png)

![Ethyl ({4-(2-chlorophenyl)-5-[(4-chlorophenyl)carbamoyl]-3-cyano-6-methyl-1,4-dihydropyridin-2-yl}sulfanyl)acetate](/img/structure/B2583765.png)

![2-[5-[2-(3-methoxyanilino)-2-oxoethyl]sulfanyl-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]-N-[(4-methoxyphenyl)methyl]acetamide](/img/structure/B2583771.png)

![6-(4-((5-Fluoro-2-methoxyphenyl)sulfonyl)piperazin-1-yl)-3-methyl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2583774.png)

![4-cyano-5-[(cyanoacetyl)amino]-N,N-diethyl-3-methylthiophene-2-carboxamide](/img/structure/B2583776.png)

![2-(4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)benzamido)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2583779.png)

![N-(3-chloro-4-fluorophenyl)-2-(8-methoxy-6-methyl-10-oxo-3,4,5,10-tetrahydrobenzo[b][1,6]naphthyridin-2(1H)-yl)acetamide](/img/structure/B2583784.png)